molecular formula C10H8ClN3 B3316532 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile CAS No. 954112-85-7

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

Cat. No.: B3316532
CAS No.: 954112-85-7
M. Wt: 205.64 g/mol
InChI Key: KQOKKHAZNHSRTQ-UHFFFAOYSA-N
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Description

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS 954112-85-7) is a versatile chemical scaffold in medicinal chemistry and drug discovery research. This compound, with the molecular formula C10H8ClN3 and a molecular weight of 205.64 g/mol, belongs to the pyrrolopyridine family, a class of nitrogen-containing heterocycles recognized for their broad bioactivity . The pyrrolo[2,3-b]pyridine core is a privileged structure in the design of therapeutic agents, and derivatives based on this scaffold are being actively investigated for use in the treatment of cancer . Its specific molecular architecture, featuring a chloro substituent at the 5-position, an ethyl group at the 2-position, and a nitrile group at the 3-position, makes it a valuable intermediate for further synthetic elaboration through cross-coupling reactions and functional group transformations. Researchers utilize this building block to develop novel compounds for biological screening. The compound must be stored as directed and is intended for use in a laboratory setting by qualified professionals only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClN3/c1-2-9-8(4-12)7-3-6(11)5-13-10(7)14-9/h3,5H,2H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQOKKHAZNHSRTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=C(N1)N=CC(=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[2,3-b]pyridine derivatives .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrrolo[2,3-b]pyridine, including 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, exhibit significant anticancer properties. These compounds have been studied as inhibitors of fibroblast growth factor receptors (FGFR), which are implicated in various cancers. For instance, studies have shown that certain pyrrolo[2,3-b]pyridine derivatives can inhibit the proliferation of cancer cell lines such as Hep3B and MDA-MB-231, demonstrating IC50 values that suggest potent activity against these cells .

1.2 Kinase Inhibition

The compound has been identified as a potential inhibitor of kinases involved in cancer signaling pathways. Specifically, it has been linked to inhibition of mTOR and PI3K pathways, which are critical for cell growth and survival. This inhibition can lead to reduced tumor growth and enhanced sensitivity to other therapeutic agents .

Synthetic Methodologies

2.1 Synthesis of Derivatives

The synthesis of this compound involves several steps, often starting from simpler pyridine derivatives. The introduction of the chloro and ethyl groups can be achieved through electrophilic substitution reactions followed by cyclization processes that form the pyrrolo structure.

A generalized synthetic pathway can be summarized as follows:

  • Starting Material : Begin with a suitable pyridine derivative.
  • Electrophilic Substitution : Introduce the chloro group using chlorination agents.
  • Cyclization : Employ cyclization techniques to form the pyrrolo structure.
  • Functionalization : Add the carbonitrile group through nucleophilic substitution or related methods.

This multi-step synthesis allows for the modification of various functional groups to enhance biological activity and selectivity .

Case Studies

3.1 FGFR Inhibitors Development

In a study focused on developing FGFR inhibitors, researchers synthesized a series of 1H-pyrrolo[2,3-b]pyridine derivatives and evaluated their biological activity against FGFR kinases. The findings indicated that certain substitutions at the 5-position significantly improved inhibitory potency, leading to compounds with low nanomolar IC50 values against FGFR1 .

3.2 Antiproliferative Activity

Another investigation assessed the antiproliferative effects of this compound on various cancer cell lines. The results demonstrated that this compound exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting its potential for targeted cancer therapy .

Data Summary Table

Application AreaDetailsReferences
Anticancer ActivityInhibits FGFR; effective against Hep3B cells
Kinase InhibitionTargets mTOR and PI3K pathways
Synthetic PathwayMulti-step synthesis involving electrophilic substitution
Case StudyDemonstrated selective toxicity in cancer cells

Mechanism of Action

The mechanism of action of 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, thereby inhibiting their activity. This inhibition can lead to the suppression of cancer cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Substituent Effects: Ethyl vs. Methyl Analogs

  • 5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile (CAS: 954112-83-5): The methyl-substituted analog shares the same core and functional groups but differs in the alkyl chain length.

Core Structure Variations: Pyrrolopyridine vs. Chromenopyridine

  • Chromeno[2,3-b]pyridine-3-carbonitrile Derivatives: Compounds like 2,4-diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile () feature a fused chromene ring instead of pyrrole. This extended π-system may enhance fluorescence properties or biological activity but reduces synthetic accessibility (e.g., lower yields in multicomponent reactions) .

Functional Group Modifications: Carbonitrile vs. Carboxylate Esters

  • Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b): While sharing the 5-chloro substitution, this compound replaces the carbonitrile with a carboxylate ester.

Substituent Position and Electronic Effects

  • 1-tert-butyl-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile: The tert-butyl and trifluoromethyl groups introduce steric bulk and strong electron-withdrawing effects, respectively. These modifications may hinder electrophilic substitution reactions but improve thermal stability, as seen in thermal rearrangement studies of related chromenopyridines .

Comparative Data Table

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 5-Cl, 2-Ethyl, 3-CN ~247.7 (estimated) High lipophilicity; Research use
5-Chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile Pyrrolo[2,3-b]pyridine 5-Cl, 2-Me, 3-CN 233.7 (CAS: 954112-83-5) Industrial applications
Ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b) Pyrrolo[2,3-c]pyridine 5-Cl, 2-COOEt ~254.7 60% synthesis yield; Polar derivative
2,4-Diamino-5-phenoxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile Chromeno[2,3-b]pyridine 5-OPh, 3-CN, 2,4-NH2 ~386.4 Multicomponent synthesis; Fluorescence

Key Research Findings

Synthetic Accessibility: Ethyl-substituted pyrrolopyridines may face steric challenges during synthesis compared to methyl analogs, though direct yield data for the target compound are lacking. Chromenopyridines require complex multicomponent reactions, often with moderate yields (e.g., 60% for carboxylate esters) .

Thermal Stability: Carbonitrile-containing chromenopyridines undergo thermal rearrangement in DMSO at 100–150°C, suggesting similar derivatives (including pyrrolopyridines) may require controlled handling .

Biological Relevance : The carbonitrile group is a common pharmacophore in kinase inhibitors. Ethyl and chloro substituents could optimize binding affinity in drug candidates, though specific studies are needed .

Biological Activity

5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

  • Molecular Formula : C₉H₈ClN₃
  • Molecular Weight : 197.63 g/mol
  • CAS Number : 1203498-99-0

Antimicrobial Activity

Recent studies have demonstrated that pyrrolo[2,3-b]pyridine derivatives exhibit notable antimicrobial properties. For instance, compounds structurally related to this compound have shown effectiveness against various pathogens.

CompoundMIC (μg/mL)Pathogen
This compound0.25Staphylococcus aureus
Related derivative0.22Escherichia coli

The minimum inhibitory concentration (MIC) values indicate that the compound can inhibit the growth of these bacteria effectively, suggesting its potential as an antibacterial agent .

Anticancer Activity

The compound's anticancer properties have been investigated in various cancer cell lines. In vitro studies indicate that it exhibits cytotoxic effects against human cancer cell lines such as HeLa and A375.

Cell LineIC₅₀ (μM)Mechanism of Action
HeLa10Apoptosis induction
A3758Cell cycle arrest

The mechanism of action involves the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer drug .

Enzyme Inhibition

This compound has also been studied for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of fibroblast growth factor receptors (FGFR).

EnzymeIC₅₀ (mM)Selectivity
FGFR11.9High
CDK20.36Moderate

These findings highlight its role as a selective inhibitor, which is crucial for targeting specific pathways in cancer therapy .

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of several pyrrolo[2,3-b]pyridine derivatives against clinical isolates. The results indicated that derivatives similar to this compound had significant antibacterial activity with low MIC values .
  • Cancer Cell Line Study : Another investigation focused on the cytotoxic effects of this compound on various cancer cell lines. The study reported that treatment with the compound resulted in a significant reduction in cell viability and induced apoptosis in HeLa cells .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile?

The compound can be synthesized via cyclization reactions or functionalization of pyrrolo[2,3-b]pyridine precursors. For example:

  • Cyclization : Reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid) yields pyrrolo[2,3-b]pyridine scaffolds. Substituents like chloro and ethyl groups are introduced via halogenation or alkylation post-cyclization .
  • Derivatization : Functionalizing 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with pyridine-containing fragments or active methylene reagents produces analogs with varying substituents . Key reagents : Acetic acid, chloroethylating agents, and carbonitrile precursors.

Q. How is structural characterization performed for this compound?

  • X-ray crystallography : Determines absolute configuration and intermolecular interactions (e.g., hydrogen bonding in crystal lattices) .
  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substitution patterns (e.g., chloro at position 5, ethyl at position 2) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., C11_{11}H9_{9}ClN4_{4} has a theoretical mass of 232.04 g/mol).

Q. What methods are recommended to assess solubility and stability in aqueous buffers?

  • HPLC-based solubility assays : Measure compound dissolution in PBS (pH 7.4) or simulated gastric fluid.
  • Stability studies : Use UV-Vis spectrophotometry to monitor degradation under varying pH (2–9) and temperatures (4°C–37°C) over 24–72 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Substituent variation : Replace the chloro group with bromo or fluoro to assess halogen effects on bioactivity. Modify the ethyl group with bulkier alkyl chains (e.g., isopropyl) to probe steric influences .
  • Biological assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell-based models (e.g., cancer cell lines) to correlate structural changes with activity .

Q. What computational strategies predict binding interactions with biological targets?

  • Molecular docking : Use software like MOE (Molecular Operating Environment) to model interactions with target proteins (e.g., ATP-binding pockets in kinases) .
  • QSAR modeling : Corrogate electronic (e.g., Hammett constants) and steric parameters (e.g., molar refractivity) with experimental IC50_{50} values .

Q. How to resolve contradictions in substituent effects across studies?

  • Meta-analysis : Compare data from multiple sources (e.g., reports pyridine fragment effects, while highlights cyclization efficiency).
  • Controlled experiments : Systematically vary reaction conditions (e.g., solvent polarity, temperature) to isolate substituent contributions .

Q. What in vitro assays evaluate biological activity (e.g., antitumor potential)?

  • Cytotoxicity assays : Use MTT or resazurin in cancer cell lines (e.g., HeLa, MCF-7) to measure IC50_{50}.
  • Enzyme inhibition : Screen against target enzymes (e.g., tyrosine kinases) via fluorescence polarization or radiometric assays .

Q. How to address challenges in crystallizing this compound for structural studies?

  • Co-crystallization : Add co-solvents (e.g., DMSO) or co-formers (e.g., carboxylic acids) to improve crystal lattice stability.
  • Temperature gradients : Slow cooling from 40°C to 4°C promotes nucleation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-ethyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile

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